molecular formula C11H11FO2 B11722532 1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid

1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid

Cat. No.: B11722532
M. Wt: 194.20 g/mol
InChI Key: GALIBOSYWHPXKB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid is an organic compound with the molecular formula C11H11FO2. It is a cyclopropane derivative, characterized by the presence of a fluoro and methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluoro-5-methylbenzyl chloride with diazomethane under acidic conditions to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity .

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11FO2/c1-7-4-8(6-9(12)5-7)11(2-3-11)10(13)14/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

GALIBOSYWHPXKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CC2)C(=O)O

Origin of Product

United States

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